molecular formula C17H23F2N3O2 B5307772 N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B5307772
M. Wt: 339.4 g/mol
InChI Key: DCFJJGSXKQCQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and has been studied for its potential applications in various fields of research.

Scientific Research Applications

N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide has been studied for its potential applications in various fields of research. One of the main areas of focus has been the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in the treatment of these disorders.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, it has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is its high purity and yield, which makes it suitable for use in scientific research. However, there are also some limitations to its use. For example, it may be difficult to obtain large quantities of this compound, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide. One area of focus could be the development of new drugs for the treatment of neurological disorders based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify its potential therapeutic targets. Finally, more studies are needed to investigate the potential side effects and toxicity of this compound, which will be important for its safe use in scientific research.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide involves the reaction of tert-butylamine with 3,4-difluorobenzaldehyde to form the corresponding imine intermediate. This intermediate is then reacted with 2-piperazinone in the presence of acetic acid to yield the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for scientific research purposes.

properties

IUPAC Name

N-tert-butyl-2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O2/c1-17(2,3)21-15(23)9-14-16(24)20-6-7-22(14)10-11-4-5-12(18)13(19)8-11/h4-5,8,14H,6-7,9-10H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFJJGSXKQCQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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